2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid
Overview
Description
. It is commonly used to treat conditions such as arthritis, muscle pain, and menstrual cramps.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid typically involves the carboxylation of 2-acetyl-6-methoxynaphthalene. This process can be carried out through electrochemical carboxylation using lead as the cathode and aluminum as the anode in a dimethylformamide solvent with tetraethylammonium chloride as the electrolyte . The reaction conditions include high current density and increased carbon dioxide concentration to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from 2,6-diisopropylnaphthalene. The process includes several stages such as oxidation, esterification, and hydrolysis to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution and carboxylation reactions.
Medicine: Extensively used in clinical trials for its efficacy in treating inflammatory conditions and pain management.
Industry: Utilized in the formulation of various pharmaceutical products due to its stability and efficacy.
Mechanism of Action
The primary mechanism of action of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects.
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but differs in its chemical structure and pharmacokinetics.
Ketoprofen: Similar in its mechanism of action but has a different side effect profile and potency.
Diclofenac: Shares the same COX inhibition mechanism but is more potent and has a different safety profile.
Uniqueness: 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is unique due to its balanced inhibition of both COX-1 and COX-2 enzymes, providing effective pain relief with a relatively lower risk of gastrointestinal side effects compared to some other NSAIDs .
Properties
IUPAC Name |
2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSHABFTBBOGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid in pharmaceutical synthesis?
A1: this compound serves as a crucial precursor in the multi-step synthesis of naproxen. [] This compound undergoes dehydration in an acidic environment to yield 2-(6'-methoxy-2'-naphthyl)propenoic acid, which can then be asymmetrically hydrogenated to produce the final drug molecule, naproxen. [] This highlights the compound's importance in the pharmaceutical industry.
Q2: What are the optimal reaction conditions for synthesizing this compound and its subsequent conversion?
A2: Research indicates that this compound is synthesized through the reaction of ethyl pyruvate and 2-methoxynaphthalene with aluminum chloride (AlCl3) as a catalyst. [] The study identified the following optimal reaction conditions: a 1.2:1 molar ratio of ethyl pyruvate to 2-methoxynaphthalene, a reaction temperature between 0-5°C, and a reaction time of 1.5 hours. [] This results in the formation of ethyl [2-hydroxy-2-(6'-methoxy-2'-naphthyl)]propionate, which is then hydrolyzed under alkaline conditions for 32 hours to yield this compound. [] Subsequently, this compound is dehydrated in an acidic environment to obtain 2-(6'-methoxy-2'-naphthyl)propenoic acid. []
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